guanosine 3',5'-diphosphate

Description

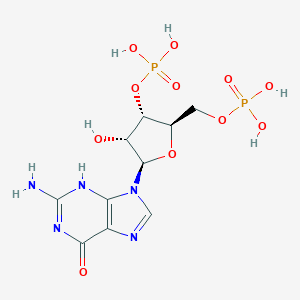

Structure

2D Structure

3D Structure

Properties

CAS No. |

145464-28-4 |

|---|---|

Molecular Formula |

C10H15N5O11P2 |

Molecular Weight |

443.2 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

XYVNHPYNSPGYLI-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |

Origin of Product |

United States |

Enzymology and Metabolic Pathways of Guanosine 3 ,5 Diphosphate

Biosynthesis of ppGpp and pppGpp

The biosynthesis of (p)ppGpp is a fundamental process that allows bacteria to adapt to and survive in challenging environments. This process involves the transfer of a pyrophosphate group from a donor molecule to a guanosine (B1672433) nucleotide acceptor, a reaction catalyzed by specific enzymes that are activated by various stress signals.

Key Enzymes Involved in (p)ppGpp Synthesis

The enzymatic machinery responsible for (p)ppGpp synthesis is broadly categorized into two main groups: the large, multidomain RelA/SpoT Homology (RSH) proteins and the smaller, single-domain Small Alarmone Synthetases (SAS). nih.govnih.gov

The RSH protein superfamily is named after the well-characterized RelA and SpoT enzymes found in Escherichia coli. nih.govnih.govplos.org These proteins are typically large and possess multiple domains, including both synthetase and hydrolase domains, which allow them to both produce and degrade (p)ppGpp. nih.govplos.org RSH proteins are found across a wide range of bacteria and even in plant chloroplasts. nih.govplos.org

The family of RSH proteins can be broadly classified into three groups: long RSHs, small alarmone synthetases (SASs), and small alarmone hydrolases (SAHs). nih.gov The "long" RSHs, such as Rel, RelA, and SpoT, have a characteristic architecture that includes a (p)ppGpp hydrolase domain, a synthetase domain, a TGS domain, and an ACT domain. nih.govplos.org While Rel and SpoT are bifunctional, capable of both synthesis and hydrolysis, RelA is primarily a synthetase, possessing an inactive hydrolase domain. nih.govplos.org The activity of these enzymes is allosterically regulated by various stress signals, such as amino acid starvation, which is sensed through interactions with the ribosome. pnas.orgnih.gov

In addition to the large RSH proteins, many bacteria possess smaller enzymes known as Small Alarmone Synthetases (SAS). nih.govasm.org These enzymes, also referred to as RelP and RelQ, are typically single-domain proteins that contain a conserved (p)ppGpp synthetase catalytic domain. nih.govfrontiersin.org Unlike the large RSHs, SASs lack the regulatory domains and are thought to be regulated primarily at the transcriptional level. nih.gov

SASs have been identified in a variety of bacteria, including Streptococcus mutans, Bacillus subtilis, and Corynebacterium glutamicum. nih.govfrontiersin.org They contribute to the basal levels of (p)ppGpp and can be crucial for cellular homeostasis. nih.gov Some SAS enzymes, like RelQ from Enterococcus faecalis, have been shown to have additional functions, such as RNA binding, which can inhibit their synthetase activity. nih.govtandfonline.com

Substrate Utilization and Pyrophosphate Transfer Mechanisms

The synthesis of (p)ppGpp is a pyrophosphorylation reaction that requires a pyrophosphate donor and an acceptor substrate. nih.gov The mechanism involves the transfer of the β- and γ-phosphates from the donor to the 3'-hydroxyl group of the acceptor. frontiersin.org

The primary pyrophosphate donor for the synthesis of both ppGpp and pppGpp is adenosine (B11128) triphosphate (ATP). pnas.orgfrontiersin.orgnih.govfrontiersin.orgnih.govwiley.com The enzymes catalyze the transfer of the terminal pyrophosphate group from ATP to the 3'-OH position of the guanosine nucleotide acceptor. frontiersin.orgnih.gov While ATP is the canonical donor, some studies have indicated that deoxyadenosine (B7792050) triphosphate (dATP) can also serve as a pyrophosphate donor in this reaction. nih.govasm.org The reaction mechanism is believed to follow a sequentially ordered binding, where ATP binds to the enzyme first, followed by the guanosine substrate. wiley.com

The acceptor substrates for the pyrophosphate transfer are guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). pnas.orgfrontiersin.orgnih.govfrontiersin.orgnih.govwiley.com When GDP acts as the acceptor, the product is guanosine 3',5'-diphosphate (ppGpp). frontiersin.org Conversely, when GTP is the acceptor, the product is guanosine 3'-diphosphate, 5'-triphosphate (pppGpp). frontiersin.org

Cellular Conditions Inducing ppGpp Synthesis

The synthesis of this compound (ppGpp) is a highly regulated process, triggered by a variety of cellular stress conditions. This molecule, often referred to as an "alarmone," plays a central role in the stringent response, a global reprogramming of bacterial physiology to adapt to and survive adverse environments. xiahepublishing.comnih.gov

Amino Acid Starvation and Nutrient Limitation

The most classic trigger for ppGpp synthesis is amino acid starvation. oup.comnih.gov When the supply of amino acids becomes insufficient to sustain protein synthesis, uncharged tRNA molecules accumulate. nih.gov The ribosome-associated enzyme RelA detects these uncharged tRNAs in the A-site of the ribosome, which activates its (p)ppGpp synthetase activity. nih.govelifesciences.org This leads to the pyrophosphorylation of GTP to produce pppGpp, which is then often converted to ppGpp. nih.gov In many bacteria, RelA is the primary enzyme responsible for the stringent response under amino acid-limited conditions. nih.govoup.com

Beyond amino acid scarcity, limitations of other essential nutrients also induce ppGpp accumulation. These include starvation for carbon sources, phosphate (B84403), and iron. frontiersin.orgfrontiersin.orgfrontiersin.org In Escherichia coli, the bifunctional enzyme SpoT is responsible for synthesizing (p)ppGpp in response to these types of nutrient limitations. frontiersin.orgfrontiersin.org For instance, fatty acid deprivation is a known stimulus for the synthetase activity of SpoT. plos.orgpnas.org Studies in various marine bacteria have shown that carbon and nitrogen limitation can also lead to (p)ppGpp synthesis. nih.gov

The accumulation of ppGpp during nutrient limitation leads to a comprehensive restructuring of cellular metabolism. nih.gov It curtails the synthesis of stable RNAs (rRNA and tRNA) in favor of the transcription of amino acid biosynthetic genes, a key feature of the stringent response. nih.govdiva-portal.org This metabolic reprogramming is crucial for the cell's ability to cope with the nutrient-poor environment. nih.gov

| Nutrient Limitation | Primary Sensing Enzyme(s) | Key Cellular Signal | Bacterial Examples |

|---|---|---|---|

| Amino Acid Starvation | RelA, Rel/RSH | Accumulation of uncharged tRNA in the ribosomal A-site | E. coli, S. aureus, S. pyogenes, S. rattus nih.govelifesciences.orgnih.govoup.com |

| Carbon Starvation | SpoT, Rel/RSH, SAS | Not fully characterized | E. coli, V. harveyi, S. baltica frontiersin.orgfrontiersin.orgnih.govcdnsciencepub.com |

| Phosphate Starvation | SpoT | Sensed by SpoT hydrolase domain | E. coli frontiersin.orgwikipedia.org |

| Fatty Acid Starvation | SpoT, Rel/RSH | Interaction with Acyl Carrier Protein (ACP) | E. coli plos.orgpnas.orgoup.com |

| Iron Starvation | SpoT | Not fully characterized | E. coli frontiersin.orgfrontiersin.org |

Environmental Stress Responses (e.g., Glucose Starvation, Osmotic Stress, Xenobiotics)

Beyond nutrient scarcity, bacteria synthesize (p)ppGpp in response to a wide array of other environmental stressors. frontiersin.orgresearchgate.net These stressors include, but are not limited to, glucose starvation, osmotic stress, and exposure to xenobiotics (foreign chemical substances). nih.govfrontiersin.org

Glucose starvation triggers a rapid accumulation of ppGpp. cdnsciencepub.com This response can involve a transient period of amino acid starvation, thereby activating RelA, but also involves the SpoT enzyme, which can sense carbon source deficiencies. frontiersin.orgcdnsciencepub.com The accumulation of (p)ppGpp under these conditions is not always directly proportional to the inhibition of RNA synthesis, suggesting complex regulatory networks. cdnsciencepub.com

The role of osmotic stress in inducing ppGpp synthesis appears to be more variable among different bacterial species. While it is listed as a potential trigger, some studies on marine bacteria did not observe significant alarmone synthesis in response to osmotic stress. nih.govresearchgate.net However, (p)ppGpp is known to enhance the synthesis and stability of the general stress response sigma factor RpoS, which coordinates the cellular response to challenges like extreme osmolarity. frontiersin.org

Exposure to xenobiotics, including antimicrobial compounds, also leads to the activation of the stringent response and (p)ppGpp accumulation. nih.govfrontiersin.org This response can contribute to bacterial survival even without specific resistance genes. nih.gov For instance, DNA damaging agents have been shown to induce (p)ppGpp production in several bacterial strains. nih.gov

| Environmental Stressor | Key Findings and Involved Enzymes | Bacterial Examples |

|---|---|---|

| Glucose Starvation | Causes gradual ppGpp accumulation in relA mutants and rapid accumulation in relA+ strains, suggesting both RelA and SpoT involvement. cdnsciencepub.com SpoT/Rel/RSH and SAS families are activated. frontiersin.org | E. coli, Vibrio cholerae frontiersin.orgcdnsciencepub.com |

| Osmotic Stress | (p)ppGpp accumulation can be triggered, though responses may vary between species. nih.govresearchgate.net It enhances the stability of the stress sigma factor RpoS. frontiersin.org | General bacterial response, with species-specific variations. frontiersin.orgnih.gov |

| Xenobiotics (e.g., antibiotics, DNA damaging agents) | Induces (p)ppGpp synthesis, contributing to bacterial survival and persistence. nih.govfrontiersin.org DNA damaging agents trigger production in various strains. nih.gov | E. coli, Shewanella baltica, Acinetobacter johnsonii, Vibrio harveyi nih.govnih.gov |

Ribosome-Dependent and Ribosome-Independent Synthesis Mechanisms

The synthesis of (p)ppGpp occurs through two main mechanisms: ribosome-dependent and ribosome-independent pathways. pnas.orgoup.com

The ribosome-dependent mechanism is the hallmark of the RelA enzyme and some bifunctional Rel/RSH proteins. plos.orgpnas.org This process is activated during amino acid starvation when an uncharged tRNA binds to the A-site of a stalled ribosome. elifesciences.orgdiva-portal.org The RelA factor, which is associated with the ribosome, recognizes this state and is stimulated to synthesize (p)ppGpp. elifesciences.orgulb.ac.be Cryo-electron microscopy studies have revealed that the binding of deacylated tRNA to the ribosome induces large conformational changes in RelA, leading to the activation of its synthetase domain. elifesciences.org This mechanism ensures that (p)ppGpp is produced precisely when protein synthesis is stalled due to a lack of amino acids. nih.gov

In contrast, ribosome-independent synthesis is carried out by other enzymes in the RSH family, such as SpoT and the Small Alarmone Synthetases (SAS). frontiersin.orgoup.com The synthetase activity of SpoT is generally weak and is activated by stresses like fatty acid, phosphate, or carbon starvation, independent of the ribosomal state. frontiersin.orgpnas.org SAS enzymes, which are smaller proteins containing only a synthetase domain, also produce (p)ppGpp in a non-ribosome-dependent manner, often in response to glucose or fatty acid starvation. frontiersin.orgoup.com These ribosome-independent pathways allow bacteria to trigger the stringent response to a broader range of stresses beyond just amino acid limitation. frontiersin.org

Degradation of this compound

The cellular levels of ppGpp are not only controlled by its synthesis but also by its degradation. The ability to rapidly hydrolyze ppGpp is crucial for bacteria to resume growth when favorable conditions return. plos.org

Key Enzymes Involved in ppGpp Hydrolysis

The primary enzyme responsible for the degradation of (p)ppGpp is a bifunctional protein that also possesses synthetase activity. This enzyme is known by different names in various bacteria, including SpoT, Rel, or more generally as a RelA/SpoT homolog (RSH). frontiersin.orgplos.org

The hydrolysis of ppGpp is catalyzed by the guanosine-3',5'-bis(diphosphate) 3'-diphosphatase activity of SpoT and its homologs. wikipedia.orgqmul.ac.ukexpasy.org This enzymatic activity cleaves the 3'-pyrophosphate group from ppGpp, yielding GDP and pyrophosphate (PPi). wikipedia.orgqmul.ac.ukuniprot.org The systematic name for this enzyme is guanosine-3′,5′-bis(diphosphate) 3′-diphosphohydrolase. wikipedia.org

In many bacteria, including E. coli, SpoT is the sole enzyme responsible for (p)ppGpp hydrolysis, making its hydrolase activity essential for viability, especially when RelA is actively synthesizing (p)ppGpp. nih.govpnas.org The hydrolase domain of these enzymes typically contains a conserved His-Asp (HD) motif which is critical for its Mn2+-dependent catalytic activity. nih.govwikipedia.org

The regulation of the hydrolase activity is complex and involves intramolecular signals that create a switch between the synthetase and hydrolase states. plos.org For example, in Staphylococcus aureus, the C-terminal regulatory domain (CTD) of the RSH enzyme is involved in maintaining a "synthetase-OFF/hydrolase-ON" state under non-stress conditions. plos.org The hydrolase activity can also be modulated by interactions with other proteins. In E. coli, the protein Rsd has been identified as a stimulator of SpoT's hydrolase activity during a carbon source downshift. pnas.org

Interestingly, some RSH enzymes show a preference for their substrate. For instance, the Rel enzyme from S. aureus (RelSau) has been shown to preferentially hydrolyze ppGpp over pppGpp. plos.org This rapid degradation is vital to prevent the toxic accumulation of these alarmones once the stress has subsided. plos.org

| Enzyme/Activity | Nomenclature | Reaction Catalyzed | Key Characteristics | Regulatory Mechanisms |

|---|---|---|---|---|

| SpoT/Rel/RSH Hydrolase | Guanosine-3',5'-bis(diphosphate) 3'-diphosphatase (EC 3.1.7.2) wikipedia.orgexpasy.org | ppGpp + H₂O → GDP + Diphosphate qmul.ac.uk | Bifunctional with synthetase activity. Contains a conserved HD motif. Requires Mn²⁺ for activity. nih.govwikipedia.org Essential in many bacteria to prevent toxic (p)ppGpp accumulation. nih.gov | Intramolecular switching via C-terminal domain (CTD). plos.org Allosteric regulation by protein-protein interactions (e.g., with Rsd or CgtA). oup.compnas.org |

Hydrolytic Mechanisms and Reaction Products

The degradation of this compound is a hydrolytic process that targets the pyrophosphate moiety at the 3'-hydroxyl position of the ribose sugar. researchgate.netfrontiersin.org This reaction is essential for recycling the alarmone and restoring normal cellular activities once the stress condition that triggered its accumulation has subsided. wikipedia.org

The canonical degradation pathway for ppGpp, catalyzed by the 3'-pyrophosphohydrolase activity of enzymes like SpoT, involves the hydrolysis of the 3'-pyrophosphate group. nih.govuniprot.org This reaction yields guanosine diphosphate (GDP) and an inorganic pyrophosphate (PPi) molecule. nih.govuniprot.orgwikipedia.orglibretexts.org

The chemical reaction is as follows: This compound + H₂O → Guanosine diphosphate (GDP) + Diphosphate (PPi) uniprot.org

This process is distinct from the action of phosphatases like GppA, which hydrolyze the 5'-γ-phosphate of guanosine 5'-triphosphate, 3'-diphosphate (pppGpp) to produce ppGpp. libretexts.orgoup.com The SpoT-mediated hydrolysis specifically cleaves the 3'-pyrophosphate, directly converting ppGpp back to GDP, which can then be re-phosphorylated to GTP for various cellular processes. wikipedia.orglibretexts.org

Cellular Regulation of ppGpp Degradation Rates

The rate of ppGpp degradation is subject to sophisticated cellular regulation to ensure that its levels are finely tuned to the metabolic state of the cell. The activity of the primary hydrolase, SpoT, is modulated by various stress signals and interactions with other cellular factors. nih.govpnas.org

During nutrient-replete conditions or recovery from stress, the hydrolase activity of SpoT is generally favored to keep ppGpp levels low. oup.com Several proteins have been identified that can stimulate SpoT's hydrolase function. In E. coli, the protein Rsd enhances SpoT-catalyzed ppGpp hydrolysis during a downshift in carbon source availability. nih.gov Similarly, the GTPase CgtA (also known as ObgE) can interact with SpoT to induce its hydrolase activity during exponential growth. researchgate.netfrontiersin.org

Conversely, specific stress conditions that trigger ppGpp synthesis via SpoT's synthetase activity, such as fatty acid starvation, involve factors like the acyl carrier protein that interact with SpoT to shift the balance away from hydrolysis. nih.gov The degradation rate of ppGpp can also be influenced by the concentration of related molecules. It has been proposed that high cellular concentrations of pppGpp can competitively inhibit the hydrolysis of ppGpp by SpoT, thereby slowing its degradation rate. frontiersin.orgnih.gov

In addition to enzymatic degradation, the effective concentration of ppGpp can be reduced by growth-driven dilution. asm.org Following a period of stress-induced growth arrest, as the cell resumes growth, the existing pool of ppGpp is diluted among daughter cells, contributing to the rapid decrease in its intracellular concentration. asm.org During recovery from amino acid starvation, this growth dilution can be a primary factor in lowering ppGpp levels, suggesting that the enzymatic degradation flux under these conditions may be modest. asm.org

Table 2: Kinetic Parameters of E. coli SpoT Hydrolase Activity

| Substrate | K_m | k_cat |

|---|---|---|

| ppGpp | 24.48 µM | 3.38 min⁻¹ |

Data derived from in vitro assays. nih.gov

Molecular Mechanisms of Ppgpp Action and Cellular Regulation

Stringent Response in Prokaryotic Organisms

The stringent response is a conserved stress response mechanism in bacteria, enabling them to adapt to and survive nutritional challenges and other environmental stresses. This response is mediated by the alarmone guanosine (B1672433) 3',5'-diphosphate (ppGpp), along with its precursor guanosine 5'-triphosphate 3',5'-diphosphate (pppGpp), collectively referred to as (p)ppGpp. When bacteria encounter conditions such as amino acid starvation, the intracellular concentration of (p)ppGpp rapidly increases, triggering a global reprogramming of cellular processes. This extensive alteration of gene expression allows the bacteria to shift resources from growth-related activities towards biosynthesis and stress survival pathways.

ppGpp as a Central Effector of Bacterial Physiology

Guanosine 3',5'-diphosphate (ppGpp) acts as a crucial intracellular signaling molecule, or "alarmone," that orchestrates a wide-ranging physiological response to stress in bacteria. Its accumulation triggers a major cellular reprogramming known as the stringent response, which involves the coordinated regulation of numerous metabolic and genetic pathways. This allows bacteria to adapt to unfavorable conditions, such as nutrient limitation.

During periods of balanced, exponential growth, (p)ppGpp is maintained at low basal levels, where it functions to modulate the bacterial growth rate and fine-tune metabolic activities. However, upon encountering stress like nutrient starvation, (p)ppGpp levels can increase dramatically, by 10- to 100-fold. This surge in (p)ppGpp concentration is the central command that reallocates cellular resources. The cell shifts from rapid growth and proliferation to a state of maintenance and survival by down-regulating energy-intensive processes such as DNA replication, ribosome biogenesis, and protein synthesis, while simultaneously up-regulating pathways for stress endurance and the biosynthesis of essential molecules like amino acids.

The regulatory influence of ppGpp extends to various aspects of bacterial life, including virulence, the ability to form persistent infections, and the development of antimicrobial resistance. By controlling these critical functions, ppGpp plays a central role in the interaction of pathogenic bacteria with their hosts.

| Physiological Process | Effect of High (p)ppGpp Levels | References |

| Growth Rate | Decreased | |

| DNA Replication | Inhibited | |

| Transcription | Reprogrammed (stable RNA repressed, stress genes activated) | |

| Translation | Inhibited | |

| Amino Acid Metabolism | Biosynthesis activated | |

| Virulence | Modulated | |

| Antibiotic Resistance | Increased |

Transcriptional Regulation by ppGpp

The primary target of ppGpp-mediated regulation is transcription. The accumulation of ppGpp during stress conditions leads to profound alterations in gene expression by modifying the activity of RNA polymerase (RNAP). This results in a global reprogramming of the bacterial transcriptome, where the expression of genes required for growth and cell division is downregulated, while genes responsible for amino acid biosynthesis and stress responses are upregulated.

The molecular mechanisms by which ppGpp regulates transcription are notably diverse across different bacterial phyla.

In Proteobacteria (e.g., Escherichia coli) : ppGpp exerts its effect by binding directly to two distinct sites on the RNA polymerase enzyme. This direct interaction allosterically modifies the enzyme's activity, changing its promoter selectivity and efficiency.

In Firmicutes (e.g., Bacillus subtilis) : The regulation is primarily indirect. ppGpp inhibits enzymes involved in the synthesis of guanosine triphosphate (GTP). This leads to a decrease in the intracellular GTP pool, which in turn represses the transcription of genes, such as those for ribosomal RNA (rRNA), that require GTP as the initiating nucleotide.

This transcriptional reprogramming is a cornerstone of the stringent response, enabling bacteria to halt investment in growth-associated machinery and redirect resources to survival pathways.

In many bacteria, particularly Proteobacteria like Escherichia coli, this compound (ppGpp) directly modulates the catalytic activity of RNA polymerase (RNAP). Structural studies have revealed that ppGpp binds to the RNAP holoenzyme at an interface between two of its pivotal subunits, away from the enzyme's active center and the path of DNA binding. This binding is allosteric, meaning it regulates the enzyme's function without directly blocking the active site.

The binding of ppGpp induces a conformational change that can restrain the opening and closing of the RNAP's main cleft. This action is thought to slow down the nucleotide addition cycle and destabilize the "open complexes" that RNAP forms with promoter DNA during the initiation of transcription. The stability of this open complex is a critical factor determining the rate of transcription initiation, and promoters for genes like those encoding ribosomal RNA (rRNA) are particularly sensitive to this ppGpp-induced destabilization.

Furthermore, the regulatory effect of ppGpp on RNAP is often enhanced by the transcription factor DksA, which can bind to RNAP in conjunction with ppGpp. Together, ppGpp and DksA act synergistically to control the expression of hundreds of genes, thereby executing the broad transcriptional shifts characteristic of the stringent response.

A hallmark of the stringent response is the swift and potent repression of stable RNA (rRNA and tRNA) synthesis. During rapid growth, the transcription of rRNA and tRNA genes can consume more than half of the cell's total RNA polymerase (RNAP) resources. When nutrients become scarce, the continued high-level production of these components of the translational machinery would be energetically wasteful.

The accumulation of this compound (ppGpp) directly addresses this by inhibiting the transcription of stable RNA genes. The mechanism of this repression varies between bacterial groups:

Direct Inhibition: In E. coli, ppGpp, along with the cofactor DksA, binds directly to RNA polymerase. This binding alters the kinetics of transcription initiation, specifically destabilizing the open complexes formed at the promoters of rRNA and tRNA genes, thereby directly inhibiting their transcription. Studies have shown a direct inverse relationship between the intracellular concentration of ppGpp and the rate of stable RNA synthesis.

Indirect Inhibition: In Firmicutes like Bacillus subtilis, the regulation occurs indirectly. The synthesis of ppGpp consumes GTP, and ppGpp also actively inhibits enzymes involved in GTP biosynthesis. Promoters for stable RNA genes in these organisms are highly dependent on a high concentration of GTP to initiate transcription efficiently. Therefore, the ppGpp-induced drop in the cellular GTP pool leads to a sharp decrease in the synthesis of rRNA and tRNA.

By shutting down the production of new ribosomes, the cell not only conserves significant resources but also frees up a large pool of RNAP molecules, which can then be reallocated to transcribe other genes necessary for survival.

While this compound (ppGpp) represses genes associated with rapid growth, it simultaneously activates the expression of a wide array of genes that help the bacterium cope with stress and survive in nutrient-poor environments. This transcriptional switch is critical for bacterial adaptation.

The accumulation of ppGpp redirects RNA polymerase (RNAP) to the promoters of genes involved in various stress responses. This activation can occur through several mechanisms, including direct effects on RNAP promoter selectivity and indirect effects resulting from the increased availability of RNAP once it is freed from transcribing highly expressed rRNA genes.

Key categories of genes activated by ppGpp include:

Amino Acid Biosynthesis: To counteract nutrient starvation, ppGpp strongly induces the transcription of operons responsible for the synthesis of amino acids.

General Stress Response: Genes encoding "universal stress proteins" are upregulated, providing broad protection against various cellular insults.

Oxidative Stress Resistance: In pathogens like Staphylococcus aureus, ppGpp triggers the expression of genes that defend against oxidative damage, such as those encoding catalase (katA) and superoxide (B77818) dismutase (sodA).

Virulence Factors: In some pathogenic bacteria, ppGpp is required for the expression of toxins and other factors necessary for infection. For example, in certain E. coli strains, ppGpp stimulates the production of α-hemolysin, a key virulence factor.

| Organism | Activated Genes/Pathways | Function | References |

| Escherichia coli | Amino acid biosynthesis operons | Counteract amino acid starvation | |

| Escherichia coli | hlyCABD operon | Synthesis of α-hemolysin toxin | |

| Staphylococcus aureus | katA, sodA, perR | Oxidative stress response | |

| Staphylococcus aureus | ftnA, dps | Iron storage and management | |

| General Bacteria | usp genes | Universal stress protection |

Beyond its profound effects on transcription, this compound (ppGpp) also plays a critical role in post-transcriptional regulation by altering messenger RNA (mRNA) stability and directly controlling translation. This provides another layer of control to rapidly adjust the cell's proteome in response to stress. The regulation of translation, the most energy-intensive process in the cell, is a crucial aspect of the stringent response.

A primary mechanism for this control is the direct inhibition of translation initiation. Research has shown that (p)ppGpp can bind directly to Initiation Factor 2 (IF2), an essential GTPase required for the assembly of the ribosomal initiation complex. This interaction inhibits the function of IF2, thereby preventing ribosomes from starting protein synthesis on mRNA templates. This mechanism allows for an immediate reduction in the production of specific proteins, even before changes in mRNA transcription or ribosome numbers have occurred.

The stringent response, orchestrated by ppGpp, leads to a global downregulation of protein synthesis. This is achieved through a multi-pronged approach: repressing the synthesis of rRNA and ribosomal proteins, inhibiting the assembly of new ribosomes, and directly blocking the initiation of translation on existing mRNAs. By halting the immense expenditure of energy on protein production, ppGpp enables the cell to conserve its limited resources for survival and adaptation during periods of stress.

Regulatory Networks Coordinated by ppGpp

This compound (ppGpp) orchestrates complex regulatory networks within bacterial cells, primarily by modulating transcription and the activity of various enzymes. This allows bacteria to adapt and survive under stressful conditions.

Interplay with DksA Co-factor

The regulatory effects of ppGpp are often mediated through its interaction with the co-factor DksA. Both ppGpp and DksA can bind to RNA polymerase (RNAP), the enzyme responsible for transcription. nih.gov In many cases, their regulatory actions are synergistic, meaning their combined effect is greater than the sum of their individual effects. mdpi.com Together, they modulate the stability of the open complex formed between RNAP and promoter DNA, which is a key step in initiating transcription.

For promoters with intrinsically unstable open complexes, such as those for ribosomal RNA (rRNA) genes, the combined action of ppGpp and DksA leads to further destabilization and repression of transcription. Conversely, for promoters that form very stable open complexes, this destabilizing effect can facilitate promoter escape and activate transcription. This dual regulatory capacity allows for a global reprogramming of gene expression, shifting cellular resources from growth-related activities, like ribosome synthesis, towards stress-response and biosynthetic pathways. nih.gov

While often working in concert, ppGpp and DksA can also exert independent or even opposing effects on the expression of certain genes. mdpi.com This suggests that the interplay between these two regulators is complex and promoter-specific, allowing for fine-tuned control of gene expression in response to different environmental cues.

Regulation of Metabolic Enzyme Activities

Beyond its role in transcription, ppGpp directly regulates the activity of several metabolic enzymes. frontiersin.org This provides a more immediate layer of control over cellular metabolism, bypassing the need for changes in gene expression. A primary target for this regulation is the GTP biosynthesis pathway.

In many bacteria, particularly Firmicutes, ppGpp inhibits key enzymes involved in the synthesis of GTP. frontiersin.org These enzymes include:

Hypoxanthine phosphoribosyltransferase (HprT): Involved in the purine (B94841) salvage pathway.

GMP kinase (Gmk): Catalyzes the conversion of GMP to GDP. frontiersin.org

By inhibiting these enzymes, ppGpp effectively reduces the intracellular pool of GTP. frontiersin.org This reduction in GTP levels can, in turn, indirectly affect the transcription of rRNA genes, as their promoters are particularly sensitive to the concentration of the initiating nucleotide triphosphate, which is often GTP. nih.gov

The direct regulation of metabolic enzymes by ppGpp allows for a rapid and coordinated adjustment of cellular metabolism in response to stress, ensuring that metabolic fluxes are redirected to support survival and adaptation.

ppGpp Signaling and Cellular Processes in Eukaryotic Systems

While initially discovered in bacteria, the signaling molecule ppGpp has also been identified in eukaryotic organisms, specifically in plants and algae, where it plays a significant role in regulating chloroplast function. oup.com

Identification and Detection of ppGpp in Plants

The presence of ppGpp in plants has been definitively established through the development of specialized detection methods. pnas.orgnih.gov Due to the typically lower concentrations of ppGpp in plant tissues compared to bacteria, sensitive analytical techniques such as high-performance liquid chromatography (HPLC) are employed, often requiring a pre-treatment step to concentrate the molecule and remove interfering compounds like ATP and GTP. pnas.orgnih.gov These methods have enabled the unambiguous identification and quantification of ppGpp in various plant species. pnas.org

Localization within Chloroplasts

Studies have demonstrated that ppGpp in plant cells is primarily localized within the chloroplasts. pnas.orgoup.comnih.gov This is consistent with the evolutionary origin of chloroplasts from cyanobacteria, which possess a similar genetic and biochemical machinery, including the enzymes for ppGpp synthesis and degradation. nih.gov The concentration of ppGpp within chloroplasts is estimated to be significantly higher than in the whole plant tissue, further supporting its role as a key regulator of chloroplast-specific processes. pnas.org The machinery for ppGpp metabolism, including RelA/SpoT homolog (RSH) enzymes, is encoded by the nuclear genome and targeted to the chloroplasts. nih.gov

Accumulation under Biotic and Abiotic Stresses

The levels of ppGpp in plants increase markedly in response to a wide array of both biotic and abiotic stresses. pnas.orgnih.gov This suggests that ppGpp is a key signaling molecule in the plant stress response, mediating adaptation to unfavorable environmental conditions. nih.gov The accumulation of ppGpp has been observed under the following stress conditions:

| Stress Type | Specific Stressor |

| Biotic | Wounding pnas.orgnih.gov |

| Pathogen infection oup.com | |

| Abiotic | Heat shock pnas.orgnih.gov |

| High salinity pnas.orgnih.gov | |

| Drought pnas.orgnih.gov | |

| UV irradiation pnas.orgnih.gov | |

| Unexpected darkness oup.com | |

| Heavy metal treatment oup.com | |

| Acidity pnas.org |

This rapid accumulation of ppGpp under diverse stress conditions highlights its central role in a general stress-signaling network within plants, allowing them to mount an appropriate response to a changing environment. oup.com

Influence of Plant Hormones on ppGpp Levels (e.g., Jasmonic Acid, Abscisic Acid, Ethylene (B1197577), Indole-3-acetic Acid)

The intricate network of plant signaling involves a significant interplay between the alarmone this compound (ppGpp) and various plant hormones, particularly in response to environmental stressors. While the direct modulation of ppGpp levels by all plant hormones is not fully elucidated, the influence of abscisic acid (ABA) is well-documented, and the roles of jasmonic acid (JA), ethylene, and indole-3-acetic acid (IAA) are inferred through their involvement in stress-response pathways where ppGpp is a key regulator.

Abscisic Acid (ABA): ABA, a central player in mediating abiotic stress responses, has been shown to influence ppGpp levels. Studies have indicated that ABA treatment can lead to an increase in the transcript levels of RSH genes, which encode for RelA/SpoT homologs, the enzymes responsible for ppGpp synthesis. This upregulation of RSH genes suggests a mechanism whereby ABA signaling can trigger the accumulation of ppGpp, which in turn participates in the downstream stress responses, such as the inhibition of chloroplast gene expression.

Jasmonic Acid (JA): Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivores and necrotrophic pathogens, as well as in responses to abiotic stresses like salinity and drought. nih.govnih.gov Stress conditions that activate JA signaling pathways often overlap with those that induce ppGpp synthesis. mdpi.commdpi.com While direct evidence of JA controlling ppGpp levels is still emerging, the convergence of their signaling pathways in stress responses suggests a coordinated regulation. Both JA and ppGpp are involved in modulating gene expression to prioritize defense and survival over growth under adverse conditions.

Ethylene: Ethylene is a gaseous hormone that regulates a wide array of developmental processes and stress responses in plants. mdpi.commdpi.com Its production is often stimulated by various stresses, including wounding, pathogen attack, and flooding. nih.govnih.gov Similar to JA, the signaling pathway of ethylene is deeply integrated with plant stress responses. Although direct biochemical links showing ethylene-mediated changes in ppGpp concentrations are not yet firmly established, the concurrent activation of ethylene and ppGpp-mediated responses under similar stress scenarios points towards a potential crosstalk or co-regulation.

Indole-3-acetic Acid (IAA): IAA, the primary auxin in plants, is crucial for numerous aspects of plant growth and development. oup.comnih.govmdpi.combohrium.comnih.gov While primarily associated with growth, IAA levels and signaling are also modulated during stress responses. The interaction between IAA and stress signaling is complex, with some studies suggesting an antagonistic relationship where stress-induced hormones can inhibit auxin responses to shift resources from growth to defense. Given ppGpp's role as a growth inhibitor during stress, it is plausible that its accumulation could be part of the mechanism that antagonizes IAA-mediated growth processes, though further research is needed to confirm a direct regulatory link.

| Plant Hormone | Known or Inferred Influence on ppGpp Levels | Primary Role in Plant Signaling |

| Abscisic Acid (ABA) | Upregulates RSH gene expression, leading to increased ppGpp synthesis. | Mediates responses to abiotic stresses like drought and salinity. |

| Jasmonic Acid (JA) | Signaling pathways converge with ppGpp under stress, suggesting co-regulation. | Regulates defense against herbivores and necrotrophic pathogens. nih.govnih.gov |

| Ethylene | Concurrent activation with ppGpp in stress responses suggests potential crosstalk. | Modulates development and stress responses. mdpi.commdpi.com |

| Indole-3-acetic Acid (IAA) | Potential indirect interaction through the antagonism of growth during stress. | Regulates plant growth and development. oup.comnih.govmdpi.combohrium.comnih.gov |

Inhibition of Chloroplast RNA Polymerase Activity

This compound (ppGpp) plays a critical role in the regulation of gene expression within chloroplasts, primarily through its inhibitory effect on chloroplast RNA polymerase. Chloroplasts, the site of photosynthesis in plant cells, contain their own genome and the machinery for its transcription and translation, which is of bacterial origin. The primary enzyme responsible for transcription in chloroplasts is the plastid-encoded plastid RNA polymerase (PEP), which is homologous to bacterial RNA polymerase.

Numerous studies have demonstrated that ppGpp can directly bind to and inhibit the activity of PEP. This inhibition leads to a global downregulation of chloroplast gene transcription, affecting the synthesis of proteins essential for photosynthesis and other chloroplast functions. The accumulation of ppGpp, often triggered by stress conditions, thus serves as a signal to reduce the metabolic activity of the chloroplast, conserving resources when conditions are unfavorable for growth. This mechanism is a key part of the "stringent response" in chloroplasts, analogous to the well-characterized stringent response in bacteria.

The inhibitory effect of ppGpp on PEP is a crucial component of the coordination between the chloroplast and the nucleus. By controlling the expression of chloroplast genes, ppGpp helps to balance the production of chloroplast-encoded and nuclear-encoded proteins that form functional complexes within the chloroplast, such as the photosynthetic apparatus.

Role in Systemic Plant Signaling

The role of this compound (ppGpp) in systemic plant signaling is an area of active investigation. Systemic signaling allows for the coordination of responses throughout the entire plant, even when only a localized part of the plant is subjected to stress. This communication is vital for mounting an effective defense or acclimation response.

While it is not yet clear whether ppGpp itself acts as a mobile, long-distance signal, its accumulation in response to local stress can trigger downstream signals that are transmitted systemically. For instance, the inhibition of photosynthesis and other metabolic changes in the chloroplasts of stressed leaves, mediated by ppGpp, can lead to the generation of secondary signals, such as reactive oxygen species (ROS) or changes in the levels of other metabolites and hormones. These secondary signals can then travel through the plant's vascular system to distant tissues, initiating systemic responses.

Therefore, ppGpp is considered to be an important component of the intracellular signaling cascade that contributes to the generation of systemic signals. By modulating the metabolic state of the cell in response to stress, ppGpp influences the production of molecules that communicate the stress status to the rest of the plant, thereby playing an indirect but crucial role in systemic acquired acclimation and defense. nih.gov

Involvement in Specific Eukaryotic Signaling Pathways

Association with EGF Signaling Pathway

There is currently no direct evidence to suggest an association between this compound (ppGpp) and the Epidermal Growth Factor (EGF) signaling pathway in eukaryotes. The EGF signaling pathway is a well-characterized pathway in animals that plays a fundamental role in regulating cell growth, proliferation, and differentiation. sinobiological.com It is initiated by the binding of EGF or related ligands to the EGF receptor (EGFR), a receptor tyrosine kinase on the cell surface. sinobiological.com

The stringent response and the role of ppGpp as a signaling molecule are primarily studied in bacteria and have been found to be conserved in the chloroplasts of plants. frontiersin.org These systems are evolutionarily distant from the animal-specific EGF signaling pathway. The molecular components and mechanisms of the EGF pathway, such as receptor tyrosine kinases and their downstream effectors, are not known to interact with or be regulated by ppGpp. The biological contexts in which ppGpp and the EGF pathway operate are distinct, making a direct functional association unlikely.

Regulation of Cell Growth and Proliferation

In bacteria, this compound (ppGpp) is a key regulator of cell growth and proliferation, acting as a central mediator of the stringent response. nih.govnih.gov When bacteria encounter stressful conditions such as nutrient limitation, ppGpp levels rise dramatically. This accumulation of ppGpp leads to a global reprogramming of cellular metabolism, shifting resources away from growth-related processes and towards survival and adaptation. nih.gov Specifically, ppGpp inhibits the synthesis of stable RNAs (rRNA and tRNA), ribosomes, and proteins, thereby slowing down or arresting cell growth and division. nih.govresearchgate.net

While the direct role of ppGpp in regulating cell growth and proliferation in animal cells is not established, the fundamental principles of resource allocation and growth control are conserved across all domains of life. However, the specific signaling pathways and molecules involved in these processes differ significantly between bacteria, plants, and animals.

Impact on Eukaryotic Protein Synthesis Fidelity

The fidelity of protein synthesis, which is the accuracy with which the genetic code is translated into the amino acid sequence of a protein, is crucial for cellular function. Errors in translation can lead to the production of non-functional or toxic proteins, with detrimental consequences for the cell.

In bacteria, this compound (ppGpp) has been shown to indirectly affect the fidelity of protein synthesis. Under conditions of amino acid starvation, the accumulation of uncharged tRNAs can lead to translational errors, as the ribosome may incorporate an incorrect amino acid when the correct one is scarce. The stringent response, mediated by ppGpp, helps to mitigate this by globally reducing the rate of transcription and translation. By slowing down protein synthesis, the cell has more time to acquire the correct aminoacylated tRNAs, thereby reducing the error rate.

The direct impact of ppGpp on the fidelity of the eukaryotic translational machinery is less clear. Eukaryotic cells have evolved complex mechanisms to ensure high fidelity in protein synthesis, including proofreading activities of aminoacyl-tRNA synthetases and the ribosome itself. nih.gov While ppGpp is not a known component of the eukaryotic cytosolic translation machinery, the general principle that the rate of translation can influence its accuracy is conserved. Any factor that significantly alters the kinetics of the ribosome or the availability of substrates could potentially impact translational fidelity. However, further research is needed to determine if ppGpp has any direct or indirect role in modulating the accuracy of protein synthesis in the eukaryotic cytoplasm.

Interaction with Elongation Factor Tu (EF-Tu)

This compound (ppGpp) directly impacts the machinery of protein synthesis by interacting with key translation factors, including Elongation Factor Tu (EF-Tu). EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during the elongation phase of translation nih.govpatsnap.comyoutube.com. The interaction between ppGpp and EF-Tu is a significant mechanism by which bacteria modulate protein synthesis in response to nutritional stress.

The binding of ppGpp to EF-Tu inhibits its function. In vitro studies have demonstrated that ppGpp acts as an inhibitor of EF-Tu, with an inhibition constant (Kᵢ) of 7 x 10⁻⁷ M in the absence of Elongation Factor Ts (EF-Ts) nih.gov. The presence of EF-Ts, which is involved in the recycling of EF-Tu-GDP to its active GTP-bound form, weakens the binding of ppGpp to EF-Tu nih.gov. This interaction can also lead to the trapping of EF-Ts in a complex with EF-Tu and ppGpp, which indirectly inhibits the cycling of EF-Tu nih.gov.

Complexes of EF-Tu and ppGpp can bind to the ribosome, where they slow down the incorporation of aminoacyl-tRNAs into the growing polypeptide chain nih.gov. This slowdown is achieved by inhibiting both the binding of the active EF-Tu-GTP-aa-tRNA ternary complex and the subsequent peptide bond formation nih.gov. This mechanism has a notable consequence for translational accuracy. By increasing the time available for the ribosome to reject an incorrect aminoacyl-tRNA, the EF-Tu-ppGpp complex enhances the effectiveness of proofreading nih.gov. This helps to maintain the fidelity of protein synthesis even under conditions of amino acid starvation, which might otherwise increase the rate of translational errors nih.gov.

The table below summarizes the key findings regarding the interaction between ppGpp and EF-Tu.

| Feature | Description | Reference |

| Target Protein | Elongation Factor Tu (EF-Tu) | nih.govpnas.org |

| Mechanism of Action | Competitive inhibition; binding to EF-Tu prevents its proper function in translation. | patsnap.comnih.gov |

| Inhibition Constant (Kᵢ) | 7 x 10⁻⁷ M (in the absence of EF-Ts) | nih.gov |

| Effect on Protein Synthesis | Slows the rate of polypeptide elongation. | nih.govnih.gov |

| Effect on Fidelity | Increases the effectiveness of proofreading, reducing translational errors. | nih.gov |

This compound Interaction with Guanylate Kinase in Plants

The ppGpp signaling system, long known in bacteria, is also operative in plant chloroplasts, where it plays a crucial role in regulating nucleotide metabolism nih.govsemanticscholar.orgnih.gov. A key target of ppGpp in plants is guanylate kinase (GK), an essential enzyme that catalyzes the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (B83284) (GDP), a direct precursor for guanosine triphosphate (GTP) nih.govnih.govnih.gov.

Plants possess two distinct types of guanylate kinase: one localized to the cytosol (GKc) and another localized to organelles like chloroplasts and mitochondria (GKpm) nih.govnih.gov. Research has shown that ppGpp specifically inhibits the activity of the organellar GKpm, while the cytosolic GKc remains insensitive to it nih.govsemanticscholar.orgnih.gov. This specific inhibition suggests that ppGpp plays a pivotal role in controlling GTP biosynthesis directly within the chloroplasts, independent of the cytosolic GTP pool nih.govsemanticscholar.orgnih.gov.

In vitro studies using rice GKpm demonstrated that ppGpp inhibits the enzyme's activity with a Kᵢ of 2.8 µM relative to the substrate GMP nih.govnih.gov. The concentration of ppGpp required for 50% inhibition (IC₅₀) for rice GKpm was approximately 10 µM nih.govnih.gov. This inhibition is significant as it suggests that fluctuations in ppGpp levels within the chloroplast can directly modulate the rate of GTP synthesis to adapt to changing environmental or metabolic conditions elifesciences.org. This regulatory mechanism is thought to be a conserved feature, as ppGpp has also been shown to inhibit GK in certain bacteria, such as Bacillus subtilis nih.govsemanticscholar.orgnih.gov.

The data below details the kinetic parameters of ppGpp's interaction with plant guanylate kinase.

| Enzyme | Organism | Localization | Substrate Kₘ (GMP) | ppGpp Kᵢ | ppGpp IC₅₀ | Reference |

| GKpm | Rice | Chloroplast | 73 µM | 2.8 µM | ~10 µM | nih.govnih.gov |

| GKc | Rice | Cytosol | N/A | Insensitive | Insensitive | nih.govnih.gov |

Advanced Methodologies for Ppgpp Research

Extraction and Purification Techniques for ppGpp

Effective extraction and purification are critical preliminary steps for the accurate measurement of ppGpp. The choice of method depends on the organism and the specific experimental goals, with the primary objective being the efficient recovery of ppGpp while minimizing degradation.

Acid extraction, particularly using formic acid, is a long-established and widely used method for quenching cellular metabolism and extracting nucleotides, including ppGpp. nih.govbiorxiv.orgoup.com This technique involves rapidly exposing the cell pellet to cold formic acid, which effectively halts enzymatic activity and lyses the cells, releasing the intracellular contents.

The general procedure involves harvesting bacterial cells and immediately treating them with a solution of formic acid, often at a concentration of 1 M or higher, on ice. biorxiv.orgoup.comresearchgate.net This is typically followed by a 30-minute incubation on ice to ensure complete extraction. nih.gov After incubation, cell debris is removed by centrifugation, and the resulting supernatant, containing the extracted nucleotides, is filtered and can be stored at -20°C until analysis. nih.govbiorxiv.org While effective, it has been noted that formic acid can potentially lead to the degradation of ppGpp into guanosine (B1672433) 3'-diphosphate 5'-monophosphate (ppGp) and guanosine diphosphate (B83284) (GDP) in vitro when compared to methods performed at a neutral pH. nih.gov

To circumvent the potential degradation associated with harsh acid treatments, alternative methods involving enzymatic lysis and organic solvents have been developed. Enzymatic methods often employ lysozyme (B549824) to break down the peptidoglycan layer of the bacterial cell wall, which is a gentler approach to cell disruption. nih.govsigmaaldrich.comsigmaaldrich.com This can be particularly useful for Gram-positive bacteria. researchgate.net

Solvent-based approaches, especially using cold methanol, have emerged as a highly efficient alternative. nih.govresearchgate.net The procedure typically involves resuspending the cell pellet in 100% cold methanol, followed by vigorous vortexing and a freeze-thaw cycle in liquid nitrogen to ensure thorough cell lysis. nih.govresearchgate.net The extraction process is often repeated, and the supernatants are combined, filtered, and dried. nih.govresearchgate.net

Comparative studies have shown that methanol-based extraction can yield significantly higher recovery rates for ppGpp compared to both formic acid and lysozyme methods. nih.govresearchgate.net

| Extraction Method | Recovery Rate (%) | Reference |

|---|---|---|

| Formic Acid | 41.71 | nih.gov |

| Lysozyme | 62.23 | nih.gov |

| Methanol with N₂ Drying | 83.08 | nih.gov |

| Methanol with Centrifugation Drying | 86.15 | nih.gov |

Quantitative and Qualitative Analysis of ppGpp

Following extraction, precise and reliable analytical techniques are required to separate, identify, and quantify ppGpp from a complex mixture of other cellular nucleotides.

Chromatography is the cornerstone of ppGpp analysis, providing the necessary resolution to separate it from structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has been a standard technique for ppGpp analysis for decades. nih.govnih.govresearchgate.netnih.gov This method allows for the quantification of ppGpp without the need for radioactive labeling with ³²P, which was a common requirement in earlier assays. nih.govresearchgate.net Various HPLC approaches, such as strong anion exchange (SAX) and C18 ion-pairing reversed-phase (IPRP) chromatography, are utilized. nih.govresearchgate.net In these methods, the separation of nucleotides is achieved, and ppGpp is detected by its UV absorbance, typically at a wavelength of 252 or 254 nm. researchgate.netyoutube.com

While widely used, a drawback of HPLC with UV detection can be the difficulty in distinguishing the ppGpp peak from background absorption caused by other co-eluting cellular components, especially when ppGpp concentrations are low. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering improved resolution, higher speed, and greater efficiency. nih.govresearchgate.net UHPLC systems utilize columns with smaller particle sizes, which results in sharper and more symmetrical peaks, enhancing separation and detection.

In one established UHPLC method for ppGpp, a single, symmetrical peak was observed with a retention time of approximately 13.1 minutes, which is optimal for avoiding interference from early-eluting solvent peaks. nih.gov However, the sensitivity of UHPLC with UV detection can be a limiting factor. The detection limit may be around 0.5 μM, which can be insufficient for measuring the very low basal levels of ppGpp present in some bacterial cells. nih.govresearchgate.net In such cases, the concentration of ppGpp in the sample may be too low to be accurately determined, necessitating the use of more sensitive detection methods like tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Separation based on polarity and/or charge, with detection via UV absorbance. | Well-established; avoids radioactive labeling. nih.govresearchgate.net | Potential for background interference; lower resolution than UHPLC. nih.gov |

| UHPLC | Uses smaller particle size columns for faster, higher-resolution separations. | More efficient and economical than HPLC; sharper peaks. nih.gov | UV detection sensitivity may be insufficient for low ppGpp concentrations. nih.govresearchgate.net |

Mass Spectrometry-Based Detection

Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific quantification of ppGpp, overcoming some of the limitations associated with radiolabeling and TLC.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and accuracy for the detection and quantification of ppGpp. nih.govnih.gov This technique couples the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. Different LC methods can be employed, such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase (IPRP) chromatography, to effectively separate ppGpp from other cellular components before MS analysis. frontiersin.org

The HILIC-MS approach has been successfully used to separate ppGpp from pppGpp in Escherichia coli extracts. frontiersin.org The high concentration of organic solvents used in the HILIC mobile phase enhances the electrospray ionization process, leading to a stronger MS signal for the nucleotides. frontiersin.org IPRP coupled with tandem quadrupole mass spectrometry has also proven effective for ppGpp detection in complex samples like those from Arabidopsis thaliana. frontiersin.org

A significant advantage of MS-based methods is the ability to use isotope dilution mass spectrometry (IDMS) for absolute quantification. nih.gov This involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled ppGpp). By comparing the signal of the analyte to the standard, precise quantification can be achieved. To correct for potential biases, such as the degradation of pppGpp to ppGpp during sample preparation, a double-spike IDMS method using both 13C and 15N isotopes has been developed. nih.gov LC-MS/MS methods have demonstrated high sensitivity, with detection limits for ppGpp reaching as low as 0.5 nM. nih.gov

| Technique | Principle | Key Findings/Applications | Sensitivity |

| HILIC-MS | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. frontiersin.org | Successfully separated ppGpp from pppGpp in E. coli extracts. frontiersin.org | Enhanced MS signal due to high organic content in the mobile phase. frontiersin.org |

| IPRP-MS/MS | Separation based on the use of an ion-pairing agent that forms a neutral complex with the charged nucleotide, allowing for retention on a reversed-phase column. frontiersin.org | Enabled ppGpp detection in Arabidopsis thaliana from as little as 100 mg of plant tissue. frontiersin.org | High sensitivity when coupled with tandem quadrupole mass spectrometry. frontiersin.org |

| Double-Spike IDMS | Absolute quantification using two different stable isotope-labeled internal standards to correct for analytical biases. nih.gov | Accurately quantified ppGpp and pppGpp in E. coli by correcting for pppGpp degradation during sample preparation. nih.gov | Provides highly accurate and absolute quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of molecules. core.ac.ukresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

13C NMR spectroscopy played a crucial role in confirming the structure of guanosine 3',5'-diphosphate. By analyzing the natural-abundance 13C NMR spectrum of in vitro synthesized ppGpp, researchers were able to definitively establish the positions of the phosphate (B84403) groups on the ribose sugar. nih.govnih.gov This analysis confirmed the structure as guanosine 5'-diphosphate, 3'-diphosphate, where one diphosphate group is attached to the 5' position and the second pyrophosphate is attached to the 3' position of the ribose moiety. nih.govnih.govfrontiersin.org This spectroscopic evidence was fundamental in understanding the unique chemical nature of this alarmone. nih.gov

Radioisotopic Labeling and Detection (e.g., 32P)

Radioisotopic labeling, particularly with Phosphorus-32 (32P), is a classic and highly sensitive method for detecting and quantifying phosphorylated molecules like ppGpp. biorxiv.org Bacteria are typically grown in a medium containing [32P]orthophosphate, which becomes incorporated into the cellular nucleotide pools, including ATP and GTP. researchgate.net

Upon induction of the stringent response, the 32P label is incorporated into newly synthesized ppGpp. The radiolabeled nucleotides are then extracted and separated, most commonly by TLC. The separated radioactive spots on the TLC plate are detected by autoradiography or phosphorimaging. nih.gov The intensity of the spot corresponding to ppGpp can be quantified to determine its relative abundance. This method has been instrumental in countless studies of the stringent response. biorxiv.org

Alternatively, for in vitro assays, labeled substrates like [γ-32P]ATP or [α-32P]GTP can be used to follow the synthesis of ppGpp. researchgate.net The detection can be carried out by autoradiography or by excising the relevant spots from the TLC plate and measuring the radioactivity using liquid scintillation counting. frontiersin.orgfrontiersin.org

In Vitro Synthesis Protocols for Research Applications

The availability of pure ppGpp is essential for a wide range of biochemical and structural studies. In vitro synthesis protocols provide a means to produce significant quantities of this alarmone for research purposes. nih.govresearchgate.net

Enzymatic synthesis is the most common approach for producing ppGpp in vitro. These protocols typically utilize enzymes with (p)ppGpp synthetase activity, such as RelA or bifunctional Rel (RelA/SpoT homolog) enzymes. frontiersin.org The synthesis reaction involves the transfer of a pyrophosphate group from a donor nucleotide, typically ATP, to the 3'-hydroxyl group of an acceptor nucleotide, which is GDP for ppGpp synthesis. frontiersin.orgfrontiersin.orgnih.gov

A common protocol involves incubating a purified (p)ppGpp synthetase enzyme with the substrates GDP and ATP in a suitable buffer containing magnesium ions (Mg2+), which are essential for the enzymatic activity. researchgate.net The reaction mixture typically includes:

Enzyme: A purified RelA/SpoT homolog (RSH) enzyme or a ribosome extract containing high ppGpp synthesis activity. nih.govresearchgate.net

Substrates: Guanosine 5'-diphosphate (GDP) and Adenosine (B11128) 5'-triphosphate (ATP). mdpi.com

Buffer: A buffer to maintain an optimal pH, such as Tris-HCl. researchgate.net

Cofactors: Divalent cations, most commonly MgCl2. researchgate.net

Following the incubation period, the synthesized ppGpp must be purified from the reaction mixture, which contains unreacted substrates and the byproduct AMP. Purification is often achieved using chromatographic techniques such as anion exchange chromatography. researchgate.net The identity and purity of the synthesized ppGpp are then confirmed using methods like HPLC, mass spectrometry, and NMR. nih.govresearchgate.net

| Component | Function | Example |

| Enzyme | Catalyzes the synthesis of ppGpp. | Purified RelA, RelSeq, or ribosome extracts from E. coli. nih.govfrontiersin.org |

| Acceptor Substrate | Provides the guanosine diphosphate backbone. | Guanosine 5'-diphosphate (GDP). mdpi.com |

| Donor Substrate | Provides the pyrophosphate group and energy. | Adenosine 5'-triphosphate (ATP). mdpi.com |

| Buffer System | Maintains optimal pH for enzymatic activity. | Tris-HCl. researchgate.net |

| Divalent Cation | Essential cofactor for synthetase activity. | MgCl2. researchgate.net |

| Purification Method | Separates ppGpp from substrates and byproducts. | Anion exchange chromatography. researchgate.net |

Preparation of Ribosome Extracts for High ppGpp Synthesis Activity

The in vitro synthesis of ppGpp is critically dependent on the quality and activity of the ribosome extracts used, as the primary ppGpp synthetase, RelA, is a ribosome-associated protein. The preparation of these extracts involves careful cultivation of bacterial cells to maximize ribosome yield and preserve the functional integrity of the translational machinery and associated factors.

Escherichia coli is a commonly used organism for preparing these extracts. Strains engineered to overproduce key components or facilitate purification are often employed. For instance, a genetically modified E. coli strain, JE28, has been developed to produce a homogeneous population of ribosomes tagged with a hexa-histidine sequence on the ribosomal protein L12. This allows for a straightforward, single-step affinity purification of ribosomes, yielding highly active preparations. nih.gov

The general workflow for preparing active ribosome extracts involves several key stages:

Cultivation: E. coli cells are cultured in a rich medium, such as Luria-Bertani (LB) broth, with aeration at 37°C. nih.govnih.gov To ensure a high yield of active ribosomes, it is crucial to harvest the cells during the mid-to-late logarithmic growth phase (an optical density at 600 nm, OD600, of approximately 1.0). nih.gov Following cultivation, the culture is cooled to 4°C to promote the dissociation of polysomes into individual ribosomes, often referred to as "run-off" ribosomes. nih.gov

Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer designed to maintain the integrity of the ribosomes. A typical lysis buffer contains:

20 mM Tris-HCl (pH 7.6)

10 mM MgCl₂

150 mM KCl

30 mM NH₄Cl

Protease inhibitors (e.g., PMSF) nih.gov The buffer is also supplemented with lysozyme and DNase I to facilitate cell wall breakdown and reduce the viscosity of the lysate, respectively. nih.gov Physical disruption methods such as sonication or a French press are then used to ensure complete cell lysis. nih.gov

Purification: The cell lysate is clarified by centrifugation to remove cell debris. nih.gov Traditional methods for ribosome purification involve multiple rounds of ultracentrifugation, often including pelleting through a sucrose (B13894) cushion with high salt concentrations (e.g., NH₄Cl or KCl) to remove associated proteins. researchgate.net However, for tagged ribosomes, affinity chromatography offers a more rapid and efficient purification route, resulting in higher yields of active ribosomes. nih.gov

The activity of the prepared ribosome extracts in synthesizing ppGpp can be assayed in vitro. A typical reaction mixture includes the purified ribosomes, the substrates GTP (or GDP) and ATP, and a suitable buffer containing magnesium ions, which are essential for the enzymatic activity of RelA. capes.gov.brresearchgate.net The synthesized ppGpp can then be detected and quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upscaling Production for Research

Moving from small-scale laboratory synthesis to larger-scale production of ppGpp is essential for providing sufficient material for extensive biochemical and structural studies. This transition from shake flasks to benchtop and pilot-scale bioreactors requires careful consideration of several critical parameters to ensure that the process remains efficient and reproducible.

The primary goal of upscaling is to maintain the optimal physiological state of the microbial culture to ensure high yields of the desired product, in this case, active ribosomes for subsequent in vitro synthesis of ppGpp. Several key principles are applied to guide this process:

Constant Power Input per Unit Volume (P/V): This is a widely used criterion for scaling up fermentation processes. It aims to maintain a consistent level of mixing and mass transfer across different scales. By keeping the power input per unit volume of the culture constant, it is possible to achieve similar final biomass concentrations and product yields in both small and large bioreactors. biopharminternational.com This principle has been successfully applied in the scale-up of E. coli fermentations for the production of plasmid DNA, a process that, like ribosome production, is dependent on the cellular growth state. biopharminternational.com

Constant Volumetric Oxygen Mass Transfer Coefficient (kLa): For aerobic fermentations, ensuring an adequate supply of dissolved oxygen is crucial. The kLa value represents the efficiency of oxygen transfer from the gas phase to the liquid phase. Maintaining a constant kLa across different scales helps to ensure that the microbial culture does not experience oxygen limitation, which could negatively impact growth and ribosome production. youtube.com

Constant Impeller Tip Speed: In some cases, particularly in processes sensitive to shear stress, maintaining a constant impeller tip speed can be a key scale-up parameter. biologydiscussion.com

A fed-batch cultivation strategy is often employed in large-scale fermentations to achieve high cell densities. biopharminternational.comeppendorf.com This involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which helps to avoid the accumulation of inhibitory byproducts and maintain optimal growth conditions for an extended period. The feeding strategy can be designed to maintain a specific growth rate, which can be crucial for maximizing the yield of cellular components like ribosomes.

The table below illustrates a hypothetical example of scaling up an E. coli fermentation for ribosome production from a 5-liter to a 50-liter bioreactor, based on the principle of constant power input per unit volume (P/V).

| Parameter | 5-L Bioreactor | 50-L Bioreactor |

| Working Volume | 4 L | 40 L |

| Agitation Speed | 385 rpm | 250 rpm (example) |

| Aeration Rate | 1 vvm (4 L/min) | 0.5 vvm (20 L/min) |

| Power Input/Volume (P/V) | Constant | Constant |

| Dissolved Oxygen | Maintained at >20% | Maintained at >20% |

| pH | Controlled at 7.0 | Controlled at 7.0 |

| Temperature | 37°C | 37°C |

| Feeding Strategy | Fed-batch | Fed-batch |

This table provides an illustrative example of how key parameters might be adjusted during scale-up. The exact values would need to be determined empirically for the specific process.

By carefully controlling these parameters, it is possible to successfully scale up the production of E. coli biomass rich in active ribosomes. These ribosomes can then be harvested and used for the large-scale in vitro synthesis of ppGpp, providing the necessary quantities for detailed structural and functional investigations.

Translational and Biotechnological Implications of Ppgpp Research

ppGpp as a Target for Antimicrobial Strategies

The central role of ppGpp in bacterial survival and pathogenesis makes it an attractive target for the development of new antimicrobial agents. By disrupting ppGpp signaling, it is possible to compromise a bacterium's ability to withstand environmental challenges, including the action of antibiotics.

Role in Bacterial Virulence and Persistence

Guanosine (B1672433) 3',5'-diphosphate is intricately linked to bacterial virulence and the establishment of persistent infections. The production of ppGpp has been associated with the expression of various virulence factors, including adhesion, biofilm formation, and toxin production nih.gov. This molecule acts as a critical signaling nucleotide that reprograms cellular physiology, shifting bacteria from an active growth state to a semi-dormant, persistent state that is more tolerant to antibiotics and host immune responses nih.gov.

The stringent response, mediated by ppGpp, is crucial for bacterial pathogenesis and host invasion oup.com. By orchestrating this response, bacteria can adapt to the harsh conditions within a host, such as nutrient limitation and oxidative stress. This adaptation is essential for the survival and proliferation of pathogens. The universal nature of the ppGpp signaling pathway in bacteria highlights its potential as a broad-spectrum antimicrobial target nih.govdntb.gov.ua.

Table 1: The Role of ppGpp in Bacterial Virulence and Persistence

| Feature | Role of ppGpp | Implication for Antimicrobial Strategies |

| Virulence Factor Expression | Regulates the production of toxins, adhesins, and other factors necessary for infection. | Inhibiting ppGpp synthesis could reduce the pathogen's ability to cause disease. |

| Biofilm Formation | Promotes the development of biofilms, which protect bacteria from antibiotics and host defenses. | Targeting ppGpp may prevent biofilm formation, making bacteria more susceptible to treatment. |

| Persistence | Induces a state of dormancy (persister cells) that allows bacteria to survive antibiotic treatment. | Disrupting ppGpp signaling could eliminate persister cells and prevent the relapse of infections. |

| Stress Adaptation | Enables bacteria to survive in the hostile environment of the host. | Targeting the ppGpp pathway could weaken the pathogen and make it easier for the host immune system to clear the infection. |

Link to Antimicrobial Resistance Mechanisms

The accumulation of ppGpp is a significant contributor to antibiotic tolerance and the development of resistance dntb.gov.uaanr.frnih.gov. The stringent response leads to a decrease in metabolic activity and growth rate, which in turn reduces the efficacy of many antibiotics that target active cellular processes anr.fr. High levels of ppGpp can lead to an immediate shutdown of replication and translation, contributing to multidrug tolerance anr.fr.

Furthermore, ppGpp signaling can influence the evolution of antibiotic resistance by increasing survival rates and potentially mutation rates oup.com. In some bacteria, ppGpp can directly affect DNA supercoiling, which has been associated with resistance to certain classes of antibiotics like quinolones elifesciences.org. The enzymes responsible for ppGpp synthesis, such as RelA and SpoT homologs (RSH), are activated by various stresses, including antibiotic exposure, creating a feedback loop that enhances survival anr.frnih.gov. For instance, in Staphylococcus aureus, the expression of genes encoding ppGpp synthetases is induced by cell-wall active antibiotics, leading to elevated ppGpp levels that protect the bacteria from being killed anr.fr.

ppGpp's Influence on Bacterial Secondary Metabolism

Beyond its role in stress response and virulence, ppGpp is a key regulator of bacterial secondary metabolism, including the production of antibiotics.

Regulation of Antibiotic Production

The stringent response mediated by ppGpp plays a crucial role in modulating the production of antibiotics in various bacterial species. This regulation can occur through the modulation of gene expression within antibiotic biosynthetic clusters or via pleiotropic regulators involved in intracellular signaling. The effect of ppGpp on antibiotic production has been observed in both environmental isolates and clinically relevant pathogens. For many soil-dwelling bacteria, the synthesis of secondary metabolites like antibiotics is a strategy to compete with other microorganisms, and this process is often triggered by nutrient limitation, a condition that also induces the stringent response.

Implications for Plant Stress Adaptation and Breeding

The discovery of ppGpp and its signaling pathway in plant chloroplasts has opened new avenues for understanding and enhancing plant stress tolerance. Homologs of the bacterial RelA/SpoT proteins, known as RSH, are found in plants and are responsible for synthesizing and degrading ppGpp nih.gov. This "green magic" molecule regulates chloroplast transcription and translation, thereby influencing plant development and responses to environmental challenges nih.gov.

The accumulation of ppGpp in plants is triggered by a variety of abiotic stresses, including wounding, heat shock, high salinity, drought, and UV irradiation. This response suggests that ppGpp is a key signaling molecule in plant stress acclimation oup.com. By modulating chloroplast function, ppGpp can affect photosynthetic efficiency and coordinate the remobilization of nutrients during senescence, which can impact crop yield nih.govoup.com.

Understanding the molecular targets and regulatory mechanisms of ppGpp signaling in plants is a crucial area of research that could lead to significant advancements in agriculture anr.fr. The knowledge gained could be used to engineer more robust and productive crop plants that are better equipped to handle adverse environmental conditions anr.fr. For example, manipulating ppGpp levels or the activity of RSH enzymes could potentially lead to crops with enhanced tolerance to drought, salinity, and other stressors that limit agricultural productivity. While still an emerging field, the study of ppGpp in plants holds considerable promise for developing the next generation of stress-resilient crops.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products